2,3-Dimethylbenzaldehyde
Overview
Description
2,3-Dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₁₀O. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 3rd positions, and an aldehyde group at the 1st position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2,3-dimethylbenzene using dichloromethyl methyl ether and titanium tetrachloride as reagents . Another method involves the preparation of a Grignard reagent from 2,3-dimethylbenzene halide, followed by reaction with N,N-dimethylformamide .
Industrial Production Methods
In industrial settings, this compound is typically produced through the formylation of 2,3-dimethylbenzene using reagents such as dichloromethyl methyl ether and titanium tetrachloride. This method is favored due to its high yield and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dimethylbenzoic acid.
Reduction: It can be reduced to form 2,3-dimethylbenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Products such as 2,3-dimethyl-4-nitrobenzaldehyde and 2,3-dimethyl-4-chlorobenzaldehyde.
Scientific Research Applications
2,3-Dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is used in the synthesis of pharmaceuticals and as a starting material for drug development.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2nd and 4th positions.
3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 3rd and 4th positions.
2,5-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2nd and 5th positions.
Uniqueness
2,3-Dimethylbenzaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of methyl groups at the 2nd and 3rd positions enhances the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions compared to other dimethylbenzaldehyde isomers .
Properties
IUPAC Name |
2,3-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVCPMLQXKEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346389 | |
Record name | 2,3-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-93-1, 28351-09-9 | |
Record name | 2,3-Dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 2,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric significance of 2,3-Dimethylbenzaldehyde?
A1: this compound, like other dimethylbenzaldehydes, readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction plays a role in the atmospheric degradation of the compound. The rate coefficient for this reaction has been determined to be (25.9 ± 2.8) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K. [] This information is crucial for understanding the fate and transport of this compound in the environment.
Q2: How does the position of the methyl group on the aromatic ring affect the reactivity of dimethylbenzaldehydes with OH radicals?
A2: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring does not significantly influence the rate coefficient of the reaction between dimethylbenzaldehydes and OH radicals. [] This implies that the reactivity of these compounds with OH radicals is primarily determined by the presence of the aldehyde group and the overall aromatic structure, rather than the specific position of the methyl groups.
Q3: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a starting material in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of (±)-7,8-dimethyl-2-(2-hydroxyisopropyl)tetralin, a stress metabolite found in tobacco plants infected with tobacco mosaic virus. [] The process involves several steps, starting with the conversion of this compound to the corresponding tetrahydronaphthoate.
Q4: Are there any applications of this compound or its derivatives in pest control?
A4: While specific research on this compound's role in pest control is limited within the provided papers, a related compound, 3-Methylbenzaldehyde, derived from Myosotis arvensis, and its analogs have been investigated for their protective effects against the mite species Tyrophagus putrescentiae. [] This suggests a potential area of interest for this compound and its derivatives in developing new pest control strategies.
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